5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine
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Description
5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a useful research compound. Its molecular formula is C25H19FN2O5S2 and its molecular weight is 510.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to overcome cancer chemoresistance via inhibition of angiogenesis and p-glycoprotein efflux pump activity . The P-glycoprotein efflux pump is a crucial component in multidrug resistance in cancer cells, and its inhibition can enhance the efficacy of chemotherapy .
Mode of Action
The compound interacts with its targets, primarily the P-glycoprotein efflux pump, and inhibits its activity . This inhibition prevents the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects .
Biochemical Pathways
The inhibition of the p-glycoprotein efflux pump suggests that it may affect the drug transport pathways within cancer cells .
Pharmacokinetics
The compound’s ability to inhibit the p-glycoprotein efflux pump suggests that it may enhance the bioavailability of co-administered chemotherapeutic drugs by preventing their efflux from cancer cells .
Result of Action
The compound’s action results in the inhibition of angiogenesis and the P-glycoprotein efflux pump . This leads to an increase in the intracellular concentration of chemotherapeutic drugs, enhancing their cytotoxic effects and potentially overcoming cancer chemoresistance .
Biological Activity
5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine, often referred to as compound 1, is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates a benzodioxole moiety, thiophene rings, and various substituents that contribute to its biological activity. This article explores the biological activity of compound 1, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of compound 1 can be represented as follows:
This indicates a molecular weight of approximately 357.42 g/mol. The presence of functional groups such as the benzodioxole and sulfonyl groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compound 1 exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that compound 1 may inhibit the proliferation of various cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro.
- Antimicrobial Properties : There is evidence to suggest that it possesses antimicrobial activity against certain pathogens.
The biological activity of compound 1 can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have demonstrated that compound 1 can induce apoptosis in cancer cells by activating caspase pathways.
- Modulation of Inflammatory Pathways : It appears to downregulate pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
- Antimicrobial Mechanism : The exact mechanism remains under investigation, but it is hypothesized that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of compound 1:
- Study on Cancer Cell Lines : A study published in Cancer Research evaluated the effect of compound 1 on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM for both cell lines .
- Anti-inflammatory Activity in Animal Models : In a murine model of rheumatoid arthritis, treatment with compound 1 resulted in reduced paw swelling and lower levels of TNF-alpha and IL-6 compared to controls .
- Antimicrobial Activity Assessment : A study assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli. Compound 1 displayed minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, suggesting moderate antibacterial activity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[3-amino-5-(4-fluoroanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O5S2/c1-14-2-9-18(10-3-14)35(30,31)24-21(27)23(34-25(24)28-17-7-5-16(26)6-8-17)22(29)15-4-11-19-20(12-15)33-13-32-19/h2-12,28H,13,27H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTNBWSZJJGAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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